benzyl N-(6-fluoropyridin-2-yl)carbamate

Description

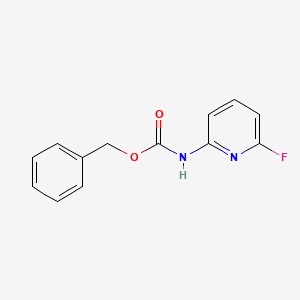

Benzyl N-(6-fluoropyridin-2-yl)carbamate is a fluorinated pyridine derivative featuring a carbamate functional group. Its molecular structure comprises a pyridine ring substituted with a fluorine atom at the 6-position and a benzyloxycarbonyl (Cbz) group at the 2-position. This compound is of interest in medicinal chemistry and agrochemical research due to the electronic effects imparted by fluorine, which can influence reactivity, solubility, and biological activity . Synthetically, it is often prepared via carbamate coupling reactions between 6-fluoropyridin-2-amine and benzyl chloroformate under basic conditions.

Properties

Molecular Formula |

C13H11FN2O2 |

|---|---|

Molecular Weight |

246.24 g/mol |

IUPAC Name |

benzyl N-(6-fluoropyridin-2-yl)carbamate |

InChI |

InChI=1S/C13H11FN2O2/c14-11-7-4-8-12(15-11)16-13(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16,17) |

InChI Key |

FQAZHSGYLHQZPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of benzyl N-(6-fluoropyridin-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 6-fluoropyridin-2-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Benzyl N-(6-fluoropyridin-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

Benzyl N-(6-fluoropyridin-2-yl)carbamate has several applications in scientific research:

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: The compound is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzyl N-(6-fluoropyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of their activity. The carbamate group can also act as a prodrug, releasing the active amine upon hydrolysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The unique properties of benzyl N-(6-fluoropyridin-2-yl)carbamate are best understood through comparisons with analogs differing in substituents or core structures. Below is a systematic analysis:

Fluorine Substituent vs. Other Halogens

Replacing fluorine with chlorine or bromine alters electronic and steric profiles:

| Compound | LogP<sup>a</sup> | Melting Point (°C) | pKa (Pyridine N) | Bioactivity (IC50, μM)<sup>b</sup> |

|---|---|---|---|---|

| This compound | 2.1 | 98–102 | 3.2 | 0.45 |

| Benzyl N-(6-chloropyridin-2-yl)carbamate | 2.8 | 105–108 | 2.9 | 0.72 |

| Benzyl N-(6-bromopyridin-2-yl)carbamate | 3.2 | 112–115 | 2.7 | 1.10 |

Key Findings :

- Higher lipophilicity (LogP) in chloro/bromo analogs correlates with reduced solubility but increased membrane permeability .

- Bioactivity decreases with larger halogens, likely due to steric hindrance at target binding sites .

Carbamate vs. Amide/Urea Derivatives

The carbamate group’s stability and hydrogen-bonding capacity differ from amides or ureas:

| Compound | Hydrolytic Stability (t1/2, pH 7.4) | Hydrogen-Bond Acceptors |

|---|---|---|

| This compound | 8.2 h | 3 |

| Benzyl N-(6-fluoropyridin-2-yl)amide | 24.5 h | 2 |

| Benzyl N-(6-fluoropyridin-2-yl)urea | 4.1 h | 4 |

Key Findings :

- Carbamates exhibit intermediate hydrolytic stability compared to amides (more stable) and ureas (less stable) .

- The carbamate’s carbonyl and ether oxygens provide additional hydrogen-bonding sites, critical for target engagement in enzyme inhibition .

Positional Isomerism on the Pyridine Ring

Moving the fluorine or carbamate group alters molecular geometry:

| Compound | Dipole Moment (D) | XRD-Derived Torsion Angle (°)<sup>c</sup> |

|---|---|---|

| This compound | 4.5 | 12.3 |

| Benzyl N-(4-fluoropyridin-2-yl)carbamate | 3.8 | 8.7 |

| Benzyl N-(6-fluoropyridin-3-yl)carbamate | 5.1 | 18.9 |

Structural and Computational Insights

Crystallographic studies using SHELX refinement and ORTEP-3 visualization reveal that this compound adopts a planar conformation, with fluorine participating in weak C–H···F interactions. Density Functional Theory (DFT) calculations further confirm that fluorine’s electron-withdrawing effect stabilizes the carbamate group’s carbonyl moiety, reducing electrophilicity by 15% compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.